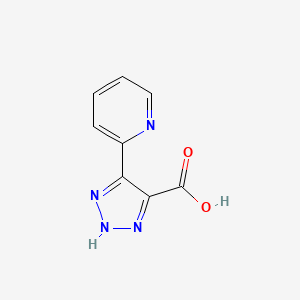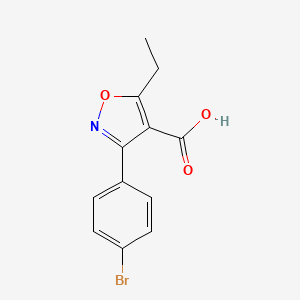
3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid
Overview
Description
3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H10BrNO3 and its molecular weight is 296.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- Specifically, transmetalation occurs with formally nucleophilic organic groups (e.g., boron) transferred from the boron reagent to palladium. This process forms a new Pd–C bond, connecting the aryl halide and the boron-containing compound .
Mode of Action
- This compound may participate in Suzuki–Miyaura (SM) cross-coupling reactions. In SM coupling, boron reagents (such as organoboron compounds) react with haloarenes (aryl halides) catalyzed by palladium.
Biochemical Analysis
Biochemical Properties
3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction between this compound and AchE results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine. This inhibition can have various physiological effects, including altered nerve impulse transmission.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by this compound can lead to changes in cell signaling pathways that rely on acetylcholine as a neurotransmitter . Additionally, this compound has been observed to affect gene expression related to oxidative stress responses, potentially leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity . This binding is facilitated by the bromophenyl group, which interacts with the enzyme’s active site residues. The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, which can affect neurotransmission and other cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of acetylcholinesterase, resulting in prolonged alterations in cellular signaling and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect acetylcholinesterase activity . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and disrupt normal cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through oxidative pathways, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, contributing to the compound’s overall biochemical effects. Additionally, this compound may influence metabolic flux by altering the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells can influence its activity and interactions with biomolecules. For example, the accumulation of this compound in the cytoplasm may enhance its inhibitory effects on acetylcholinesterase.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other biomolecules . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments. These modifications can influence the compound’s stability, activity, and interactions with other cellular components.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-9-10(12(15)16)11(14-17-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMFUNGTCLXWGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


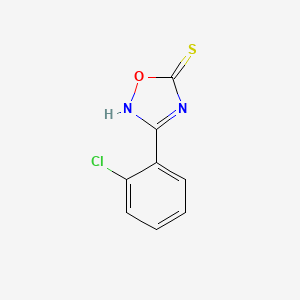
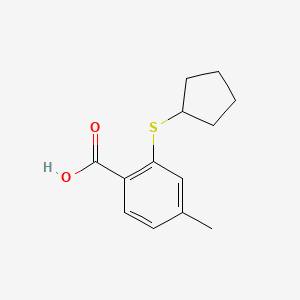

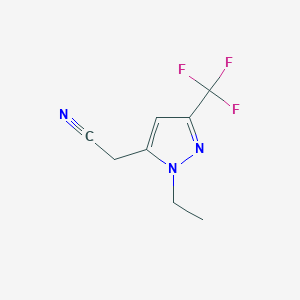
![6-Chloro-2-methylthiazolo[5,4-B]pyridine](/img/structure/B1454453.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1454454.png)
![3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid](/img/structure/B1454455.png)
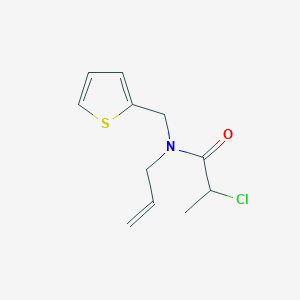

![6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride](/img/structure/B1454460.png)
![3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1454461.png)
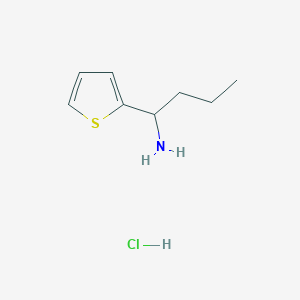
![4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B1454466.png)
